molecular formula C17H17ClFN3O3 B15187588 7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133121-46-7

7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15187588
CAS No.: 133121-46-7
M. Wt: 365.8 g/mol
InChI Key: QGPKADBNRMWEQR-MRVPVSSYSA-N
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Description

Clinafloxacin, ®- is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its promising antibiotic properties, the clinical development of clinafloxacin has been hindered by its potential to induce serious side effects, including phototoxicity and hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clinafloxacin involves multiple steps, starting from readily available starting materialsThe final steps involve the addition of the chlorine atom at the C8 position and the aminopyrrolidinyl group at the C7 position .

Industrial Production Methods

Industrial production of clinafloxacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product. Post-synthesis, the compound undergoes purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Clinafloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of clinafloxacin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of clinafloxacin include its oxidized and reduced derivatives, as well as substituted analogs with modifications at the chlorine and fluorine positions. These products are often studied for their enhanced antibacterial activity and reduced side effects .

Mechanism of Action

Clinafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, clinafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Clinafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, moxifloxacin, and trovafloxacin. While all these compounds share a similar mechanism of action, clinafloxacin is noted for its higher potency against certain resistant bacterial strains. its clinical use is limited due to its higher risk of side effects .

List of Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Trovafloxacin
  • Grepafloxacin
  • Ofloxacin
  • Sparfloxacin

Properties

CAS No.

133121-46-7

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.8 g/mol

IUPAC Name

7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m1/s1

InChI Key

QGPKADBNRMWEQR-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

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